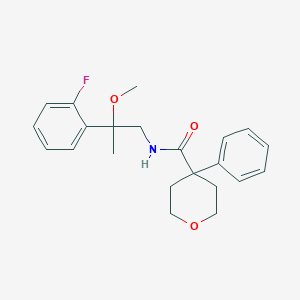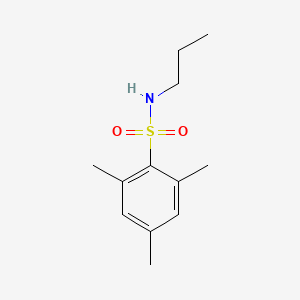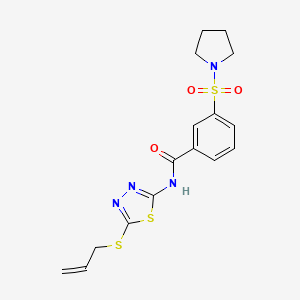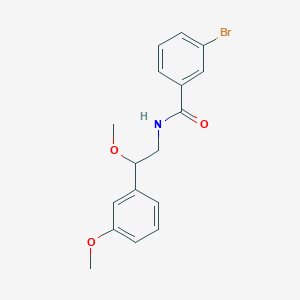
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as FL-Pyranocarboxamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyranocarboxamides, which have been shown to exhibit various biological activities.
Scientific Research Applications
Anticancer Activity
Fo24 has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits biological activity against certain types of cancer cells. Researchers are exploring its mechanisms of action and evaluating its efficacy in preclinical models .
Antibacterial Properties
Fo24 also demonstrates antibacterial activity. Researchers have examined its effects against bacterial strains, and it may hold promise as a novel antibacterial agent. Further studies are needed to elucidate its mode of action and optimize its potency .
Antifungal Potential
In addition to its antibacterial properties, Fo24 has shown antifungal activity. Investigations into its effectiveness against fungal pathogens are ongoing. Understanding its interactions with fungal cell membranes and pathways could lead to valuable therapeutic applications .
Crystal Structure Insights
The crystal structure of Fo24 has been determined using single-crystal X-ray diffraction methods. Notably, Fo24 is the second regular tri-fluorinated benzamide reported, contrasting with more common difluorinated and tetra-fluorinated analogues. Both aromatic rings in Fo24 are effectively coplanar, forming an intramolecular contact. The primary hydrogen bonds involve amide–amide interactions along the b-axis direction .
Medicinal Chemistry and Drug Development
Fluorinated molecules, including benzamides like Fo24, have garnered significant interest in medicinal chemistry. Researchers explore their potential as drug candidates due to their unique properties, such as altered lipophilicity, metabolic stability, and receptor binding affinity. Fo24’s structural features make it an intriguing candidate for further optimization and drug development .
Computational Investigations
Fo24 has likely undergone computational studies to understand its electronic properties, energetics, and interactions. These investigations aid in predicting its behavior, stability, and potential interactions with biological targets .
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3/c1-21(26-2,18-10-6-7-11-19(18)23)16-24-20(25)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11H,12-16H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFVLDGFJMACZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2369656.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2369668.png)

methanone](/img/structure/B2369671.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)


![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)